molecular formula C10H11ClO2 B8629368 1-(Benzyloxy)-3-chloropropan-2-one

1-(Benzyloxy)-3-chloropropan-2-one

Cat. No.: B8629368
M. Wt: 198.64 g/mol
InChI Key: GFJAPTGKACTACX-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-3-chloropropan-2-one is an organic compound with the molecular formula C10H13ClO2. It is a derivative of propanol, where a chlorine atom and a benzyloxy group are attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Benzyloxy)-3-chloropropan-2-one can be synthesized through several methods. One common route involves the reaction of 3-benzyloxy-1,2-propanediol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds as follows:

  • Dissolve 3-benzyloxy-1,2-propanediol in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • Quench the reaction by adding water and extract the product using an organic solvent.
  • Purify the product by distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Benzyloxy)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) in polar solvents like ethanol or water.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 3-benzyloxy-2-propanol or other substituted derivatives.

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of 1-benzyloxy-2-propanol or other reduced derivatives.

Scientific Research Applications

1-(Benzyloxy)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-3-chloropropan-2-one depends on its specific application and the reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation and reduction reactions, the benzyloxy group undergoes changes in its oxidation state, leading to the formation of different products.

Comparison with Similar Compounds

1-(Benzyloxy)-3-chloropropan-2-one can be compared with similar compounds such as:

    1-Chloro-2-propanol: Lacks the benzyloxy group, making it less reactive in certain reactions.

    3-Benzyloxy-1,2-propanediol: Contains an additional hydroxyl group, leading to different reactivity and applications.

    1-Benzyloxy-3-chloro-2-propanol: Similar structure but different positioning of the chlorine and benzyloxy groups, affecting its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

1-chloro-3-phenylmethoxypropan-2-one

InChI

InChI=1S/C10H11ClO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

GFJAPTGKACTACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-benzyloxy-3-chloro-propan-2-ol (10.0 g, 50.0 mmol) [prepared according to Journal of Organic Chemistry (1990), 55, 4897] in ethyl acetate (125 mL) was added a solution of NaHCO3 (12.6 g, 150 mmol) and NaBr (5.66 g, 55.0 mmol) in water (75 mL). After cooling of the biphasic mixture to 0° C., 2,2,6,6-Tetramethyl-piperidin-1-yl)oxyl (“TEMPO”) (391 mg, 2.50 mmol) was added in one portion followed by dropwise addition of NaOCl (6 wt % in water, 85.4 mL, 75.0 mmol) to the vigorously stirred solution. After completion of the addition, stirring at 0° C. was continued for 30 min. Subsequently, a solution of aqueous Na2SO3 was added until the reaction mixture had completely discolored. Additional solid Na2SO3 was added to saturate the aqueous phase. The mixture was transferred to a separation funnel and the layers were separated. The organic layer was washed with brine (100 mL), dried (Na2SO4), filtered and concentrated under reduced pressure (at 20° C.). The remaining oil was used without further purification. 1H NMR (400 MHz, CDCl3) 4.26 (s, 2H), 4.33 (s, 2H), 4.62 (s, 2H), 7.31-7.45 (m, 5H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
5.66 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
85.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the mixture consisting of 30 mmol (6.0 g) of 1-benzyloxy-3-chloro-2-propanol, 1.5 mmol (320 mg) of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxyl, 33 mmol (3.4 g) of sodium bromide, 90 mmol (7.50 g) of sodium hydrogencarbonate, 75 ml of ethyl acetate and 35 ml of water was added dropwise 47 mmol (32 g) of sodium hypochlorite aqueous solution (1.5 mmol/g) under cooling with ice. Temperature of the reaction system was about 4° C. and pH was about 8.5. After the dropping was completed, stirring was further continued for 30 minute. Thereto was added 20 ml of a 5% sodium thiosulfate aqueous solution and the organic layer was separated. The organic layer was dried over sodium sulfate, filtered off and concentrated under reduced pressure to obtain a crude product. It was purified with silica gel column to obtain 4 g of 1-chloro-3-benzyloxy-2-propanon. The yield was 67%.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
320 mg
Type
catalyst
Reaction Step Six
Name
Quantity
35 mL
Type
solvent
Reaction Step Seven
Quantity
75 mL
Type
solvent
Reaction Step Eight

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